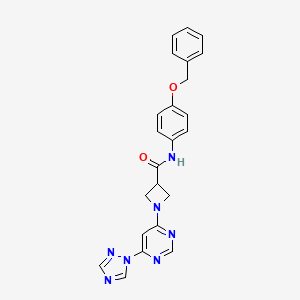

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide

Description

This compound features a pyrimidine core substituted at the 4-position with a 1,2,4-triazole moiety and an azetidine ring bearing a carboxamide group linked to a 4-(benzyloxy)phenyl substituent. Its structure combines a rigid heterocyclic framework (pyrimidine-triazole) with a strained azetidine ring, which may enhance binding specificity in biological targets.

Properties

IUPAC Name |

N-(4-phenylmethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N7O2/c31-23(28-19-6-8-20(9-7-19)32-13-17-4-2-1-3-5-17)18-11-29(12-18)21-10-22(26-15-25-21)30-16-24-14-27-30/h1-10,14-16,18H,11-13H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIFCBTXNPBSMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide is a complex organic molecule that incorporates multiple heterocycles, including triazole and pyrimidine rings, along with an azetidine structure. This unique combination suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Structural Features

The chemical structure of the compound can be broken down into key components:

- Triazole Ring : Known for its antifungal and antibacterial properties.

- Pyrimidine Ring : Often associated with anticancer activities.

- Azetidine Moiety : Provides structural diversity and may influence biological interactions.

- Carboxamide Functional Group : Enhances solubility and may play a role in receptor binding.

Molecular Formula

The molecular formula of the compound is , with a molecular weight of approximately 377.43 g/mol.

Anticancer Activity

Compounds containing triazole and pyrimidine structures have been documented to exhibit anticancer properties. For instance, studies have shown that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The azetidine structure may enhance these effects by improving binding affinity to cancer-related targets .

The mechanism by which this compound exerts its biological effects is not fully elucidated due to a lack of direct studies. However, based on related compounds, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to:

- Enzyme Inhibition : Blocking the activity of enzymes critical for cancer cell survival.

- Cell Cycle Disruption : Inducing apoptosis in malignant cells.

- Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

While direct research on this specific compound is scarce, related studies offer insights into potential applications:

- Antitumor Activity : A study on similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 15 to 30 μM .

- Antimicrobial Evaluation : Research on related azetidine derivatives showed promising antibacterial activity against strains such as E. coli and S. aureus, suggesting that the target compound may share similar properties .

- Synergistic Effects : Investigations into combinations of triazole-based compounds with other chemotherapeutics have indicated enhanced efficacy in treating resistant cancer strains, highlighting the potential for this compound in combination therapies .

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. The presence of the triazole and pyrimidine moieties suggests that it may interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including prostate and melanoma cells .

Antimicrobial Activity

Research indicates that compounds containing triazole rings often demonstrate antimicrobial properties. The specific structure of this compound may enhance its effectiveness against certain bacterial and fungal strains. Studies on related triazole derivatives have reported significant antibacterial activity, suggesting a potential pathway for further exploration .

Enzyme Inhibition

The azetidine core in this compound may serve as a scaffold for enzyme inhibitors. Triazole-containing compounds have been known to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways. This property can be leveraged to develop targeted therapies for diseases where these enzymes are dysregulated .

Drug Design and Development

The compound's structure can be utilized as a lead compound in drug design efforts aimed at creating novel therapeutic agents. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it suitable for optimization through structure-activity relationship (SAR) studies .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of triazole-pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines. The findings revealed that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(benzyloxy)phenyl)azetidine-3-carboxamide exhibited potent cytotoxic effects, leading to further investigations into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

A comparative study on various triazole derivatives demonstrated that those with substituted aromatic rings showed enhanced antimicrobial activity. The inclusion of the benzyloxy group in this compound potentially increases its lipophilicity, allowing better membrane penetration and improved efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

- Structural Difference : Replaces the 4-(benzyloxy)phenyl group with a 4-methylpyridin-2-yl moiety.

- Reduced steric bulk compared to benzyloxy may improve solubility but diminish hydrophobic interactions .

Compound B: (2S,4R)-1-(2-(1H-1,2,4-Triazol-1-yl)acetyl)-4-(4-fluorobenzyl)-N-(4-(4-fluorophenoxy)phenyl)pyrrolidine-2-carboxamide

- Structural Difference : Pyrrolidine replaces azetidine; triazole is attached via an acetyl linker.

- Fluorinated substituents enhance metabolic stability and membrane permeability .

Compound C : 1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

- Structural Difference : Pyridazine and piperidine replace pyrimidine and azetidine.

- Implications : The larger piperidine ring and pyridazine core may alter binding pocket compatibility due to increased size and electronic properties .

Substituent Effects

| Compound | Key Substituent | Molecular Weight (g/mol) | Predicted LogP* | Potential Biological Impact |

|---|---|---|---|---|

| Target Compound | 4-(Benzyloxy)phenyl | ~435.4 | 3.2 | Enhanced lipophilicity; π-π interactions |

| Compound A | 4-Methylpyridin-2-yl | ~380.3 | 2.1 | Improved solubility; basic nitrogen |

| Compound B | 4-Fluorophenoxy, 4-fluorobenzyl | ~525.5 | 3.8 | Metabolic stability; halogen interactions |

| Compound C | Pyrrolidin-1-yl, cyclopenta[c]pyridazine | ~410.4 | 2.9 | Conformational flexibility; varied H-bonding |

*LogP values estimated via fragment-based methods.

Pharmacophore Analysis

- Azetidine vs.

- Benzyloxy vs. Fluorinated Groups : Benzyloxy’s aromatic bulk may improve target affinity but increase metabolic vulnerability. Fluorinated groups (Compound B) resist oxidative degradation .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Azetidine ring formation : Cyclization of precursors (e.g., β-lactam intermediates) under basic conditions .

Triazole-pyrimidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the 1,2,4-triazole to the pyrimidine ring .

Benzyloxy-phenyl incorporation : Ullmann or Buchwald-Hartwig coupling to introduce the 4-(benzyloxy)phenyl group .

Critical parameters include temperature control (e.g., 35°C for coupling reactions) , solvent selection (e.g., DMSO for polar intermediates) , and purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How can the compound’s structural integrity and purity be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm functional groups (e.g., azetidine CH at δ ~3.5–4.0 ppm, benzyloxy aromatic protons at δ ~7.0–7.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Q. What in vitro assays are recommended to study its biological activity?

- Methodological Answer :

- Kinase inhibition assays : Use ATP-binding site competition assays (e.g., fluorescence polarization) targeting kinases like EGFR or CDKs, given the triazole-pyrimidine motif’s affinity for ATP pockets .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme-linked immunosorbent assays (ELISA) : To measure cytokine modulation if immunomodulatory activity is suspected .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Reproduce assay conditions : Standardize cell lines, passage numbers, and serum concentrations to minimize variability .

- Verify compound stability : Test for degradation in DMSO stocks using LC-MS over time .

- Structural analogs : Synthesize derivatives (e.g., replacing benzyloxy with methoxy) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify the azetidine carboxamide group to enhance solubility (e.g., introduce polar substituents) .

- LogP optimization : Reduce hydrophobicity by substituting the benzyloxy group with PEGylated moieties .

- Metabolic profiling : Use liver microsomes to identify vulnerable sites (e.g., triazole oxidation) and block metabolism via fluorination .

Q. How can computational modeling guide target identification?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB: 3H6) .

- Density functional theory (DFT) : Calculate electrostatic potential maps to optimize charge distribution for target affinity .

- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

Q. What analytical methods resolve challenges in metabolic stability?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

- Metabolite ID : High-resolution mass spectrometry (HRMS/MS) with isotopic labeling to trace biotransformation pathways .

Q. How to address hygroscopicity or crystallinity issues during formulation?

- Methodological Answer :

- Dynamic vapor sorption (DVS) : Measure hygroscopicity at 25°C/60% RH and select excipients (e.g., lactose monohydrate) to mitigate water uptake .

- Polymorph screening : Use solvent-drop grinding or thermal cycling to identify stable crystalline forms .

- Amorphous solid dispersions : Enhance solubility via spray-drying with polymers (e.g., HPMCAS) .

Q. What techniques confirm the absence of racemization in the azetidine core?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column to separate enantiomers and verify >99% ee .

- Circular dichroism (CD) : Compare spectra with enantiopure standards .

- Stereochemical monitoring : Track optical rotation during synthesis (e.g., [α] values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.